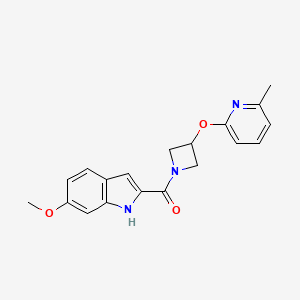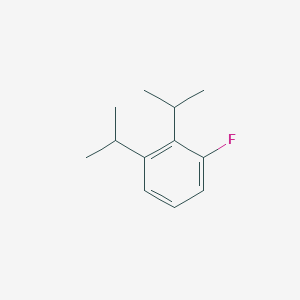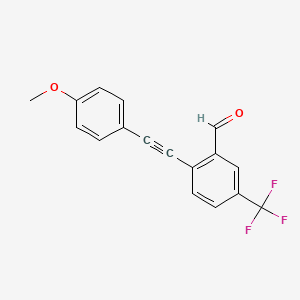
2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a trifluoromethyl-substituted benzaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde typically involves the coupling of a 4-methoxyphenylacetylene with a trifluoromethyl-substituted benzaldehyde. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-((4-Methoxyphenyl)ethynyl)benzaldehyde
- 2-(4-Methoxyphenyl)ethynyl-5-methylbenzaldehyde
- 2-((4-Methoxyphenyl)ethynyl)-5-chlorobenzaldehyde
Uniqueness
2-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C17H11F3O2 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethynyl]-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C17H11F3O2/c1-22-16-8-3-12(4-9-16)2-5-13-6-7-15(17(18,19)20)10-14(13)11-21/h3-4,6-11H,1H3 |
Clé InChI |
JIHZOACRCHRCHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



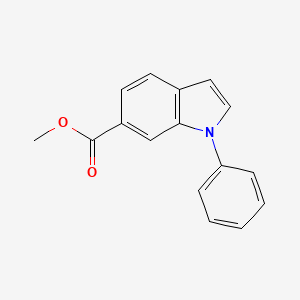
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

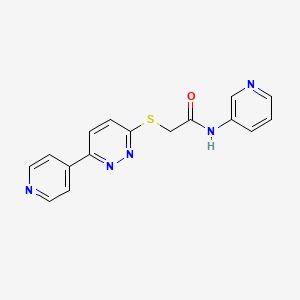
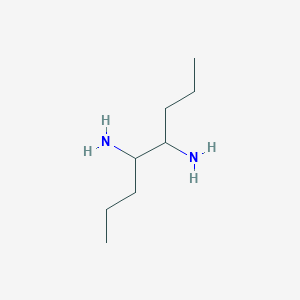


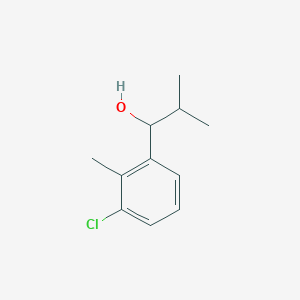
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
